BENGHE Validation & Comparative

Check Availability & Pricing

Assessing the Specificity of A-005: A
Comparative Guide to TYK2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AB-005

Cat. No.: B144013

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of A-005, a novel brain-penetrant
allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other relevant Janus kinase (JAK) and
TYK2 inhibitors. The data presented herein is compiled from publicly available preclinical and
clinical research to aid in the objective assessment of A-005's performance and potential
therapeutic applications.

Introduction to TYK2 and its Role in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK)
family, which also includes JAK1, JAK2, and JAK3.[1] These kinases are crucial for mediating
signaling from cytokine and growth factor receptors, playing a pivotal role in immune responses
and inflammation.[2] TYK2 is specifically associated with the signaling pathways of key
cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type | Interferons (IFNs).[3]
[4] Dysregulation of the TYK2 signaling pathway is implicated in the pathophysiology of
numerous autoimmune and neuroinflammatory diseases, making it a compelling therapeutic
target.[1][5]

A-005 is a first-in-class, central nervous system (CNS) penetrant allosteric TYK2 inhibitor.[6][7]
Unlike orthosteric inhibitors that bind to the highly conserved ATP-binding site in the kinase
domain, allosteric inhibitors like A-005 and Deucravacitinib bind to the regulatory pseudokinase
(JH2) domain.[8][9][10] This distinct mechanism of action can lead to greater selectivity and a
differentiated safety profile.[8][9]
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Comparative Kinase Specificity

The following tables summarize the inhibitory potency and selectivity of A-005 and other
selected JAK/TYK2 inhibitors. The data is presented as half-maximal inhibitory concentrations
(IC50) or dissociation constants (Kd) from various in vitro assays.

Table 1: Biochemical Potency and Selectivity of A-005

Target K (nM) Selectivity vs. TYK2 JH2
TYK2 JH2 0.017

JAK1 JH2 25 149-fold

JAK1 JH1 >10,000 >595,000-fold

JAK2 JH1 737 43,869-fold

JAK3 JH1 737 43,869-fold

TYK2 JH1 >30,000 >1,786,000-fold

BMPR2 80 4,762-fold

GCN2 88 5,238-fold

RSK3 1,700 >100,000-fold

Data from a commercial kinase

panel screen.[11]

Table 2: Comparative Cellular IC50 Values of Various TYK2 and JAK Inhibitors
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Reference(s
Compound TYK2 JAK1 JAK2 JAK3 )
Potent
inhibition of >460-fold >460-fold
IL-12/1L-23 & selectivity selectivity
A-005 N/A [10][12]
Type 1 IFN over JAK1/2 over JAK1/2
signaling signaling signaling
demonstrated
Deucravacitin 13 nM >1,000-fold >1,000-fold >1,000-fold
n
ib (BMS- selectivity vs.  selectivity vs.  selectivity vs. [9][13]
(human WB)
986165) TYK2 TYK2 TYK2
SAR-20347 0.6 nM 23 nM 26 nM 41 nM [14][15]
o Potent JAK1 Less active Potent JAK3
Tofacitinib 78 nM o ) o [16][17][18]
inhibition against JAK2 inhibition
Selective Partial
o Least potent o
Upadacitinib JAK1 selectivity for - [16][19]
vs. TYK2 o
inhibition JAK?2
Selective Selective
Baricitinib - JAK1 JAK2 - [16]
inhibition inhibition
*WB: Whole
Blood assay.
N/A: Data not
available.

Signaling Pathway and Experimental Workflow
Visualizations

To further elucidate the context of A-005's mechanism of action and the methods used for its
characterization, the following diagrams are provided.
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Caption: TYK2 Signaling Pathway and Point of Inhibition for A-005.
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Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
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Detailed Experimental Methodologies

The following sections describe synthesized protocols for key experiments used to assess the
specificity of kinase inhibitors like A-005.

In Vitro Biochemical Kinase Inhibition Assay
(Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified
kinase. The amount of ADP produced in the kinase reaction is measured, which is inversely
proportional to the level of inhibition.[20][21][22]

Materials:

Purified recombinant TYK2, JAK1, JAK2, and JAK3 enzymes.
o Specific peptide substrates for each kinase.

e A-005 and other test compounds, serially diluted in DMSO.

o Adenosine 5'-triphosphate (ATP).

o Kinase assay buffer (e.g., Tris-HCI, MgCI2, DTT).

o ADP-Glo™ Kinase Assay Kit (or equivalent).

o 384-well microplates (white, flat-bottom).

Multichannel pipettor and a plate reader capable of measuring luminescence.
Protocol:

e Compound Plating: Prepare serial dilutions of A-005 and control inhibitors in DMSO.
Dispense 1 uL of each dilution into the wells of a 384-well plate. Include DMSO-only wells as
a negative control (0% inhibition) and wells without enzyme as a positive control (100%
inhibition).
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» Enzyme Addition: Dilute the kinase enzyme to the desired concentration in kinase assay
buffer and add 2 pL to each well containing the test compounds.

e Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. The ATP
concentration should be close to the Km value for the specific kinase to accurately determine
IC50 values. Add 2 uL of this mixture to each well to start the kinase reaction.

 Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
e Reaction Termination and ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
unused ATP. Incubate for 40 minutes at room temperature.

o Add 10 pL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated during the kinase reaction into ATP and provides the necessary components for
a luciferase reaction. Incubate for 30 minutes at room temperature.

» Signal Measurement: Measure the luminescence signal using a plate reader. The light output
is directly proportional to the amount of ADP produced.

» Data Analysis: Calculate the percentage of kinase inhibition for each compound
concentration relative to the DMSO control. Plot the percent inhibition against the logarithm
of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to
determine the IC50 value.

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer
and Activator of Transcription (STAT) proteins in whole blood or isolated immune cells,
providing a more physiologically relevant assessment of compound activity.[23][24]

Materials:

¢ Freshly collected human whole blood or isolated peripheral blood mononuclear cells
(PBMCs).

¢ A-005 and other test compounds, serially diluted.
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Cytokines for stimulation (e.g., IL-12, IL-23, IFN-a).

Fixation and permeabilization buffers.

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and
intracellular phospho-STATSs (e.g., pSTATL1, pSTAT3, pSTAT4).

Flow cytometer.
Protocol:

e Compound Pre-incubation: Aliquot whole blood or PBMCs into tubes. Add serial dilutions of
A-005 or control inhibitors and incubate for a specified time (e.g., 1-2 hours) at 37°C.

e Cytokine Stimulation: Add the specific cytokine (e.g., IL-12 to assess the TYK2/JAK2
pathway) to stimulate the cells and induce STAT phosphorylation. Incubate for a short period
(e.g., 15-30 minutes) at 37°C.

o Fixation: Immediately stop the stimulation by adding a fixation buffer to crosslink proteins and
preserve the phosphorylation state of the STATSs.

o Permeabilization and Staining: Lyse red blood cells (if using whole blood) and permeabilize
the remaining white blood cells. Add a cocktail of fluorochrome-conjugated antibodies
against cell surface markers and intracellular phospho-STAT proteins. Incubate to allow for
antibody binding.

» Data Acquisition: Wash the cells and acquire data on a flow cytometer.

o Data Analysis: Gate on the specific immune cell populations of interest (e.g., T cells, B cells).
Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in each cell
population. Calculate the percent inhibition of STAT phosphorylation for each inhibitor
concentration relative to the stimulated control without inhibitor. Determine the IC50 values
by plotting percent inhibition against inhibitor concentration.

Conclusion

The available data indicates that A-005 is a potent and highly selective allosteric inhibitor of
TYK2. Its unique binding to the pseudokinase domain confers a high degree of selectivity
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against other JAK family members and the broader kinome. This specificity, combined with its
ability to penetrate the central nervous system, positions A-005 as a promising therapeutic
candidate for a range of immune-mediated and neuroinflammatory diseases. Further clinical
investigations are ongoing to fully characterize its efficacy and safety profile in patient
populations.[6][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.selleckchem.com/products/sar-20347.html
https://academic.oup.com/rheumatology/article/63/2/298/7251024
https://ard.bmj.com/content/83/2/139
https://www.researchgate.net/figure/SAR-20347-inhibits-TYK2-and-JAK1-mediated-IL-12-and-IFN-a-signaling-A-Representative_fig1_265054397
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9959504/
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_to_In_Vitro_Kinase_Assays_for_RET_Inhibitors_A_Focus_on_Pralsetinib.pdf
https://www.bmglabtech.com/en/blog/kinase-assays/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/790/326/mak441pis-mk.pdf
https://ard.bmj.com/content/80/7/865
https://www.youtube.com/watch?v=bymTsRA7mzE
https://www.biospace.com/press-releases/alumis-presents-additional-phase-1-data-at-actrims-forum-2025-supporting-potential-of-a-005-as-first-in-class-cns-penetrant-tyk2-inhibitor-for-treatment-of-neuroinflammatory-and-neurodegenerative-diseases
https://www.biospace.com/press-releases/alumis-presents-additional-phase-1-data-at-actrims-forum-2025-supporting-potential-of-a-005-as-first-in-class-cns-penetrant-tyk2-inhibitor-for-treatment-of-neuroinflammatory-and-neurodegenerative-diseases
https://www.biospace.com/press-releases/alumis-presents-additional-phase-1-data-at-actrims-forum-2025-supporting-potential-of-a-005-as-first-in-class-cns-penetrant-tyk2-inhibitor-for-treatment-of-neuroinflammatory-and-neurodegenerative-diseases
https://www.benchchem.com/product/b144013#assessing-the-specificity-of-ab-005
https://www.benchchem.com/product/b144013#assessing-the-specificity-of-ab-005
https://www.benchchem.com/product/b144013#assessing-the-specificity-of-ab-005
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144013?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

